molecular formula C12H24N2 B1396512 1-(Cyclohexylmethyl)-3-methylpiperazine CAS No. 1339077-78-9

1-(Cyclohexylmethyl)-3-methylpiperazine

Cat. No.: B1396512
CAS No.: 1339077-78-9
M. Wt: 196.33 g/mol
InChI Key: BJQGWYRXMVYOMP-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by a piperazine ring substituted with a cyclohexylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylmethyl)-3-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylamine with 3-methylpiperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylmethyl)-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring’s nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(Cyclohexylmethyl)-3-methylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-3-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(Cyclohexylmethyl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.

    3-Methylpiperazine: Lacks the cyclohexylmethyl group, making it less hydrophobic.

    1-(Cyclohexylmethyl)-4-methylpiperazine: Similar structure but with the methyl group on the 4-position of the piperazine ring.

Uniqueness: 1-(Cyclohexylmethyl)-3-methylpiperazine is unique due to the presence of both the cyclohexylmethyl and methyl groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(cyclohexylmethyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQGWYRXMVYOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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